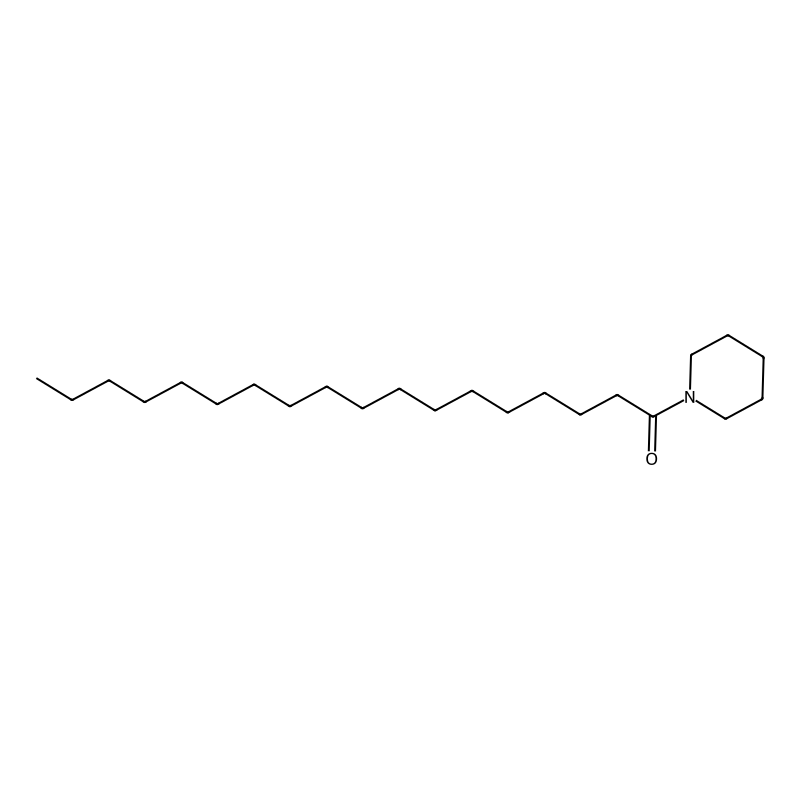1-(Piperidin-1-yl)octadecan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(Piperidin-1-yl)octadecan-1-one is a chemical compound with the molecular formula and a molecular weight of 351.6095 g/mol. This compound features a piperidine ring attached to an octadecanone backbone, which contributes to its amphiphilic nature, allowing it to interact with both polar and nonpolar environments. The presence of the piperidine moiety enhances its potential biological activity and reactivity in various chemical processes .
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of ketones or carboxylic acids.
- Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride. This can convert double bonds into single bonds, resulting in saturated derivatives.
- Substitution: The compound can also participate in substitution reactions where one functional group is replaced by another, often utilizing reagents such as halogens or nucleophiles.
These reactions are influenced by various factors including solvent choice, temperature, and the presence of catalysts.
The biological activity of 1-(Piperidin-1-yl)octadecan-1-one is largely attributed to its structural components. The piperidine ring may interact with specific enzymes or receptors, potentially modulating their activity. Its amphiphilic nature allows it to integrate into lipid membranes, influencing membrane dynamics and cellular interactions. Preliminary studies suggest that it may have applications in pharmacology due to these interactions .
The synthesis of 1-(Piperidin-1-yl)octadecan-1-one typically involves the reaction between octadecanone and piperidine under controlled conditions. A common method includes:
- Reaction Setup: Combine octadecanone with piperidine in a suitable solvent.
- Catalysis: Employ a catalyst to enhance reaction efficiency.
- Temperature Control: Maintain specific temperatures (often at reflux) to facilitate the reaction.
- Purification: After the reaction, purification techniques such as distillation or chromatography may be used to isolate the desired product with high yield and purity.
1-(Piperidin-1-yl)octadecan-1-one finds utility in various fields:
- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
- Biological Studies: Its ability to interact with cell membranes makes it valuable for studying membrane dynamics and cellular processes.
- Industrial Uses: The compound is utilized in producing specialty chemicals and materials with tailored properties for specific applications .
Interaction studies involving 1-(Piperidin-1-yl)octadecan-1-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies reveal how the compound's structure influences its interaction with lipid bilayers and protein targets, potentially leading to insights into its pharmacological properties. For instance, research may explore how variations in the alkyl chain length affect membrane permeability and biological activity .
Several compounds share structural similarities with 1-(Piperidin-1-yl)octadecan-1-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Piperidin-1-yl)octadec-2-en-1-one | Contains a double bond in the octadecanone backbone | Altered reactivity due to unsaturation |
| Piperidine, 1-(1-oxooctadecyl)- | Slight variations in functional groups | Different chemical behavior based on substituents |
| 1-(Piperidin-1-yloctadecyl)- | Saturated analog without double bonds | More hydrophobic compared to its unsaturated counterparts |
| 1-(Piperidin-1-yloctadeca-2,4-dien-1-one | Multiple conjugated double bonds | Enhanced interaction with biological membranes due to fluidity |
The uniqueness of 1-(Piperidin-1-yl)octadecan-1-one lies in its specific combination of the piperidine ring and octadecanone backbone, providing distinct chemical and physical properties that differentiate it from similar compounds .








